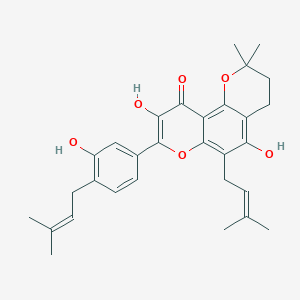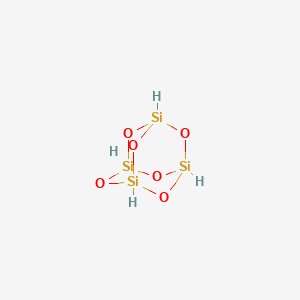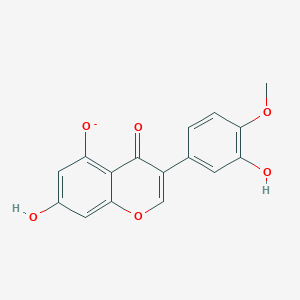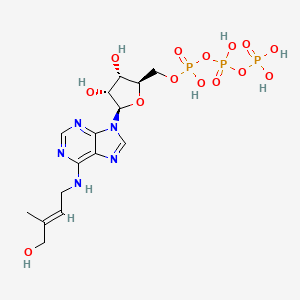
trans-Zeatin riboside triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ribosyl-trans-zeatin 5'-triphosphate is a purine ribonucleoside 5'-triphosphate that is ATP substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group. It has a role as a plant metabolite. It is a N-glycosylzeatin, an adenosine 5'-phosphate and a purine ribonucleoside 5'-triphosphate. It derives from an ATP. It is a conjugate acid of a 9-ribosyl-trans-zeatin 5'-triphosphate(4-).
Scientific Research Applications
Cytokinin Activity and Plant Development
Biosynthesis and Metabolism : Studies on zeatin, a naturally occurring cytokinin, have primarily focused on the trans isomer. The cis-zeatin and its riboside are major components in some plant species. A specific gene, cisZOG1, in maize encodes for an O-glucosyltransferase specific to cis-zeatin, indicating the existence of cis-specific regulatory elements in plants and suggesting a significant role for cis-zeatin and derivatives in cytokinin homeostasis (Martin, Mok, Habben, & Mok, 2001).
Identification and Analysis : Aptamers, a group of oligonucleotide ligands, have been developed against trans-zeatin. These aptamers possess strong affinity to trans-zeatin and trans-zeatin riboside, enabling their use in chemical analysis and biological investigation of zeatins (Qi et al., 2013).
Cytokinin Distribution in Plants : Research on the distribution of trans-zeatin riboside in plants like maize reveals a concentration gradient along the stem, with higher concentrations in the topmost internodes. This distribution pattern indicates a role in plant growth and development processes (Hansen, Wenzler, & Meins, 1984).
Effect on Plant Growth : Studies on the application of trans-zeatin riboside on banana plants show that it affects various growth variables, such as height and leaf area, demonstrating its impact on the vegetative phase of plant growth (Schiller & Magnitskiy, 2019).
Molecular and Genetic Aspects
Gene Characterization in Maize : A second maize gene, cisZOG2, similar to cisZOG1, has been isolated. Differential expression of these genes and the identification of substantial amounts of cis-isomers in maize tissues suggest that O-glucosylation of cis-zeatin is a natural metabolic process in maize (Veach, Martin, Mok, Malbeck, Vaňková, & Mok, 2003).
tRNA as a Source of trans-Zeatin : Research on Methylobacterium spp. indicates that tRNA is a source of low-level trans-zeatin production, suggesting that secreted trans-zeatin results from tRNA turnover rather than de novo synthesis (Koenig, Morris, & Polacco, 2002).
Physiological Implications
Role in Plant Tissue Regulation : The study of [3H]zeatin in lupin seedlings revealed the presence of various metabolites, including zeatin riboside, suggesting its role in regulating cell division in plant tissues (Parker, Letham, Gollnow, Summons, Duke, & Macleod, 2004).
Influence on Potato Tuber Dormancy : Investigations on potato tubers show that endogenous cis-zeatin levels rise significantly during the exit from dormancy, implicating cis-zeatin and its derivatives, possibly including trans-zeatin riboside, in the regulation of potato tuber dormancy (Suttle & Banowetz, 2000).
properties
Product Name |
trans-Zeatin riboside triphosphate |
|---|---|
Molecular Formula |
C15H24N5O14P3 |
Molecular Weight |
591.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H24N5O14P3/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(32-15)5-31-36(27,28)34-37(29,30)33-35(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,27,28)(H,29,30)(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1 |
InChI Key |
AOFQQLZNDSBFLN-HNNGNKQASA-N |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)/CO |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



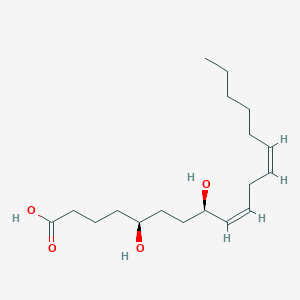
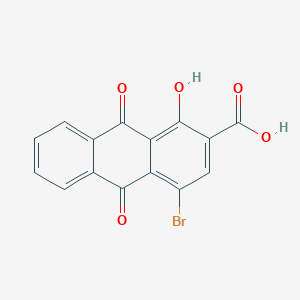
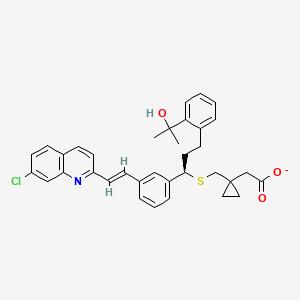


![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)

![(1S,2S,4S,6R,7R,10S,11S)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1264930.png)
![6-[(E)-3,7-dimethyl-8-oxonon-2-enyl]-7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one](/img/structure/B1264931.png)

